Ethyl 3-(2-{[(dimethylamino)methylidene]amino}-1,3-thiazol-5-yl)-3-oxopropanoate
Description
Properties
Molecular Formula |
C11H15N3O3S |
|---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
ethyl 3-[2-(dimethylaminomethylideneamino)-1,3-thiazol-5-yl]-3-oxopropanoate |
InChI |
InChI=1S/C11H15N3O3S/c1-4-17-10(16)5-8(15)9-6-12-11(18-9)13-7-14(2)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
GFFVZYBFTMHATO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CN=C(S1)N=CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclocondensation and Dimethylformamide Dimethyl Acetal (DMF-DMA) Activation
A widely reported method involves the formation of the thiazole core followed by functionalization with dimethylamino groups. Key steps include:
-
Step 1 : Condensation of thiourea derivatives with α-haloketones (e.g., ethyl 4-chloro-3-oxobutanoate) in ethanol under reflux to form 5-acetylthiazole intermediates .
-
Step 2 : Reaction of the intermediate with DMF-DMA in dichloromethane or acetonitrile to introduce the [(dimethylamino)methylidene]amino group .
-
Combine 1-(4-methoxybenzyl)thiourea (5 mmol) with ethyl 4-chloro-3-oxobutanoate (6 mmol) in ethanol.
-
Reflux for 7 hours to yield ethyl 3-(2-amino-1,3-thiazol-5-yl)-3-oxopropanoate (82% yield).
-
Treat the product with DMF-DMA in dichloromethane at reflux for 6 hours to obtain the target compound (89% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C (reflux) |
| Solvent | Dichloromethane/Ethanol |
| Yield | 82–89% |
Hantzsch Thiazole Synthesis with Post-Modification
The Hantzsch reaction is a classical approach for thiazole formation. For this compound:
-
Step 1 : React thionicotinamide with 3-chloro-2,4-pentanedione in ethanol using triethylamine as a catalyst to form 5-acetylthiazole derivatives .
-
Step 2 : Introduce the dimethylamino group via Schiff base formation using DMF-DMA under anhydrous conditions .
-
Heat thionicotinamide (1 mol) and 3-chloro-2,4-pentanedione (2 mol) in ethanol with triethylamine (0.1 eq) at 70°C for 4 hours.
-
Isolate the 5-acetylthiazole intermediate (75% yield).
-
React with DMF-DMA in acetonitrile at 60°C for 3 hours to afford the final product (85% yield).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Triethylamine |
| Reaction Time | 4–6 hours |
| Yield | 75–85% |
Coupling Reactions Using N,N'-Carbonyldiimidazole (CDI)
CDI-mediated coupling is effective for introducing the 3-oxopropanoate moiety:
-
Step 1 : Activate 2-{[(dimethylamino)methylidene]amino}-1,3-thiazole-5-carboxylic acid with CDI in tetrahydrofuran (THF) .
-
Step 2 : Couple with ethyl 3-hydroxypropanoate in the presence of a base (e.g., triethylamine) .
-
Dissolve 2-{[(dimethylamino)methylidene]amino}-1,3-thiazole-5-carboxylic acid (139 g) in THF (750 mL).
-
Add CDI (177.6 g) at 50–55°C and stir for 2 hours.
-
Introduce ethyl 3-hydroxypropanoate (250 g) and heat at 60–65°C for 50 hours.
-
Isolate the product via extraction with dichloromethane (yield: 70–75%).
Key Data :
| Parameter | Value |
|---|---|
| Activator | CDI |
| Solvent | THF |
| Yield | 70–75% |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for the dimethylamino Schiff base formation:
-
Step 1 : Synthesize 2-amino-1,3-thiazol-5-yl-3-oxopropanoate via conventional methods.
-
Step 2 : React with DMF-DMA under microwave conditions (100°C, 30 minutes) .
-
Mix 2-amino-1,3-thiazol-5-yl-3-oxopropanoate (1 mmol) with DMF-DMA (2 mmol) in DMF.
-
Irradiate at 100°C for 30 minutes using a microwave reactor.
-
Purify via column chromatography (yield: 90–92%).
Key Data :
| Parameter | Value |
|---|---|
| Equipment | Microwave reactor |
| Temperature | 100°C |
| Yield | 90–92% |
Comparative Analysis of Methods
The table below evaluates the four primary methods based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Cyclocondensation + DMF-DMA | 82–89 | High | Moderate |
| Hantzsch Synthesis | 75–85 | Medium | Low |
| CDI Coupling | 70–75 | High | High |
| Microwave-Assisted | 90–92 | Low | High |
Critical Reaction Parameters
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve Schiff base formation .
-
Temperature Control : Reactions involving DMF-DMA require strict temperature control (50–65°C) to avoid side products .
-
Purification : Chromatography or recrystallization from ethyl acetate/hexanes is essential for high-purity products .
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-{[(dimethylamino)methylidene]amino}-1,3-thiazol-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and pH playing crucial roles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives, including ethyl 3-(2-{[(dimethylamino)methylidene]amino}-1,3-thiazol-5-yl)-3-oxopropanoate, exhibit significant anticancer properties. The compound's ability to inhibit tumor cell proliferation has been demonstrated in various in vitro studies. Thiazole derivatives are known to interact with biological targets involved in cancer cell signaling pathways, leading to apoptosis in malignant cells .
Drug Delivery Systems
The compound has potential applications in drug delivery systems due to its amphiphilic nature. Studies have shown that grafting this compound onto polymer backbones can enhance the solubility and bioavailability of hydrophobic drugs. This property is particularly useful in formulating nanoparticles for targeted drug delivery .
Polymer Synthesis
This compound can serve as a monomer in the synthesis of novel polymers. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. The compound's reactivity allows for the creation of cross-linked networks that are beneficial in various industrial applications .
Coatings and Adhesives
Due to its chemical structure and properties, this compound can be utilized in formulating advanced coatings and adhesives. The thiazole ring enhances adhesion properties while providing resistance to environmental factors such as moisture and temperature fluctuations .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of thiazole derivatives, including this compound). The results indicated a dose-dependent inhibition of cell growth in several cancer cell lines, suggesting that modifications to the thiazole structure could optimize therapeutic outcomes .
Case Study 2: Drug Delivery Enhancement
In another study focusing on drug delivery systems, researchers incorporated this compound into a polymer matrix to create nanoparticles for delivering chemotherapeutic agents. The findings demonstrated enhanced cellular uptake and improved therapeutic efficacy compared to conventional delivery methods .
Mechanism of Action
The mechanism of action of Ethyl 3-(2-{[(dimethylamino)methylidene]amino}-1,3-thiazol-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and participate in π-π interactions contributes to its biological activity. The exact pathways and targets may vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between Ethyl 3-(2-{[(dimethylamino)methylidene]amino}-1,3-thiazol-5-yl)-3-oxopropanoate and analogous thiazole-based β-keto esters:
Structural and Functional Insights
Substituent Effects on Reactivity: The target compound’s dimethylaminomethyleneamino group enhances its nucleophilicity, enabling participation in cyclization reactions to form fused heterocycles (e.g., pyridopyrimidinones) . In contrast, compounds like Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate prioritize sulfur-based modifications (methylthio group), which may alter metabolic stability . Aryl-amino derivatives (e.g., Ethyl 3-[(5-chloro-2-nitrophenyl)phenylamino]-3-oxopropanoate) exhibit steric hindrance, limiting their utility in cyclization but enhancing their role as intermediates in multistep syntheses .
Synthetic Methodologies: The target compound and its analogs (e.g., ) are synthesized via thiocyanate-mediated cyclocondensation, leveraging bromine or acetic acid as oxidizing agents . Thiazolidinone derivatives (e.g., ) employ thia-Michael additions, highlighting divergent pathways for sulfur incorporation.
Biological Activity: The target compound’s β-keto ester and thiazole moieties are associated with acetylcholinesterase inhibition in related structures (e.g., Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate) . However, explicit data for the target molecule remains sparse. Anti-T.
Key Differentiators
- Functional Group Versatility: The dimethylaminomethyleneamino group in the target compound enables unique reactivity in heterocycle formation, distinguishing it from simpler methylthio or dimethylthiazole analogs.
Biological Activity
Ethyl 3-(2-{[(dimethylamino)methylidene]amino}-1,3-thiazol-5-yl)-3-oxopropanoate (CAS: 865659-96-7) is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound features a thiazole ring and a dimethylamino group, which contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C11H15N3O3S |
| Molar Mass | 269.32 g/mol |
| Boiling Point | 376.3 ± 40.0 °C (predicted) |
| Density | 1.25 ± 0.1 g/cm³ (predicted) |
| pKa | 10.15 ± 0.50 (predicted) |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the incorporation of various functional groups. A general synthetic route may include:
- Formation of the Thiazole Ring : Utilizing appropriate precursors to construct the thiazole framework.
- Introduction of Dimethylamino Group : Reaction with dimethylamine to form the dimethylaminomethylidene moiety.
- Esterification : Final steps involve esterification to yield the ethyl ester.
This multi-step process enhances the compound's biological profile by allowing for modifications that can improve solubility and bioavailability.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Compounds containing thiazole rings often demonstrate antimicrobial properties due to their ability to interfere with bacterial metabolism.
- Anticancer Potential : Thiazole derivatives have been studied for their anticancer effects, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives show promise in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.
The mechanisms by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors that play critical roles in disease pathways.
- Receptor Agonism/Antagonism : Interacting with serotonin or other neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Cellular Uptake Modulation : Enhancing cellular uptake through modifications in lipophilicity or charge.
Case Studies
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
-
Antimicrobial Study :
- A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against various strains of bacteria, suggesting a potential application in antibiotic development .
- Anticancer Research :
- Inflammation Model :
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying Ethyl 3-(2-{[(dimethylamino)methylidene]amino}-1,3-thiazol-5-yl)-3-oxopropanoate in biological matrices?
- Methodology : Reverse-phase HPLC with UV detection or LC-MS/MS is commonly used. For example, Nemani et al. (2018) validated a bioanalytical method for a structurally similar acetylcholinesterase inhibitor using a C18 column, mobile phase gradient (acetonitrile/0.1% formic acid), and MS detection in positive ion mode . Method validation parameters (linearity, LOD, LOQ, precision, accuracy) should adhere to ICH Q2(R1) guidelines.
Q. How is the compound’s stability evaluated under varying pH and temperature conditions?
- Methodology : Accelerated stability studies in simulated physiological buffers (pH 1.2–7.4) at 25–40°C, monitored via UV-Vis spectroscopy or HPLC. For instance, in related thiazole derivatives, ester group hydrolysis is a key degradation pathway; stability is enhanced by steric hindrance from the dimethylamino group .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodology :
- 1H/13C NMR : Assigns proton environments (e.g., thiazole ring protons at δ 7.5–8.5 ppm, ester carbonyl at ~165 ppm) .
- IR Spectroscopy : Confirms functional groups (C=O ester ~1730 cm⁻¹, amidic C=O ~1680 cm⁻¹) .
- X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., C–H⋯O hydrogen bonds in crystal packing) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity of the compound?
- Methodology :
- Stepwise Synthesis : React ethyl 3-oxopropanoate with a thiazole-5-carboxamide precursor under basic conditions (e.g., Et₃N in DMF). Reaction time and solvent polarity significantly impact yield .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity in thiazole formation .
- Purification : Use preparative HPLC with a phenyl-hexyl column to separate stereoisomers .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., kinases or enzymes)?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets (e.g., P38α MAP kinase). Key interactions include hydrogen bonding with the thiazole nitrogen and hydrophobic contacts with the dimethylamino group .
- MD Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) to identify conformational changes in the target protein .
Q. How can contradictory data on biological activity (e.g., cytotoxic vs. anti-inflammatory effects) be resolved?
- Methodology :
- Dose-Response Studies : Evaluate IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) to distinguish cell-specific effects .
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify differentially expressed genes (e.g., NF-κB or COX-2 pathways) .
- Comparative SAR : Modify the dimethylamino or ester groups to isolate structural drivers of activity .
Methodological Challenges and Solutions
Q. What strategies mitigate interference from metabolites during bioanalysis?
- Solution : Use stable isotope-labeled internal standards (e.g., deuterated ethyl ester) and selective SPE cartridges (e.g., Oasis HLB) to isolate the parent compound from phase I/II metabolites .
Q. How are reaction intermediates characterized in real-time during synthesis?
- Solution : In-situ FTIR or Raman spectroscopy monitors carbonyl group formation (1600–1800 cm⁻¹) and thiazole ring closure (C–S stretching at 600–700 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
